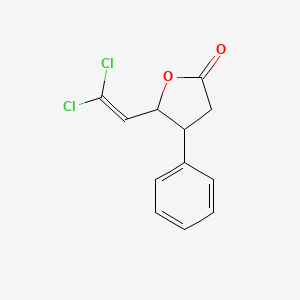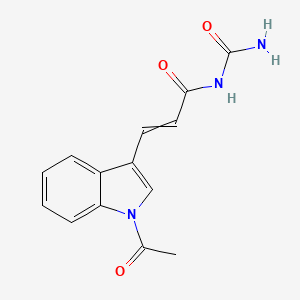![molecular formula C14H15BrO6 B14496858 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate CAS No. 63436-98-6](/img/structure/B14496858.png)
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is an organic compound with the molecular formula C13H13BrO5. It is known for its unique chemical structure, which includes both acetyloxy and bromoacetyl functional groups. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate typically involves the acylation of 2-(2-hydroxy-5-bromoacetylphenoxy)ethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Cold-chain transportation and storage under inert atmosphere are essential to maintain the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the bromoacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the bromoacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxyethyl acetates.
Applications De Recherche Scientifique
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate involves its interaction with biological molecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction is crucial in studying the molecular pathways and targets involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyloxy-5-bromobenzoic acid: Similar structure but lacks the ethyl acetate group.
5-Bromoaspirin: Contains a bromoacetyl group but differs in the overall structure.
Uniqueness
2-[2-(Acetyloxy)-5-(bromoacetyl)phenoxy]ethyl acetate is unique due to its combination of acetyloxy and bromoacetyl groups, which confer distinct reactivity and potential for forming diverse chemical products. This makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
63436-98-6 |
|---|---|
Formule moléculaire |
C14H15BrO6 |
Poids moléculaire |
359.17 g/mol |
Nom IUPAC |
2-[2-acetyloxy-5-(2-bromoacetyl)phenoxy]ethyl acetate |
InChI |
InChI=1S/C14H15BrO6/c1-9(16)19-5-6-20-14-7-11(12(18)8-15)3-4-13(14)21-10(2)17/h3-4,7H,5-6,8H2,1-2H3 |
Clé InChI |
LUMDSZBCVGWZCD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCOC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


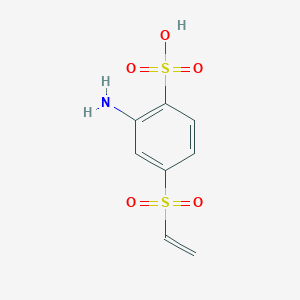
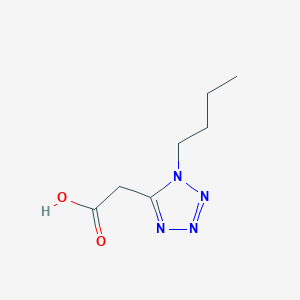
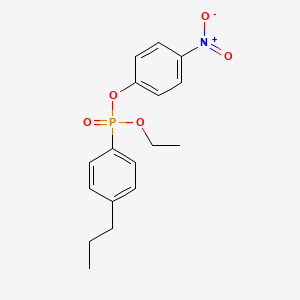

![1-{4-[3-(4-tert-Butylphenoxy)propoxy]phenyl}ethan-1-one](/img/structure/B14496798.png)
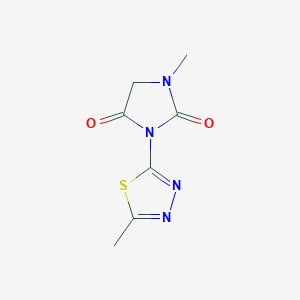

![4-[(2Z)-5-chloro-2-[(2E)-2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate;N,N-diethylethanamine](/img/structure/B14496818.png)

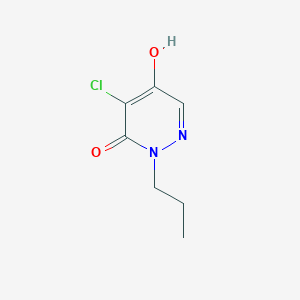
![2,2,3,4,6,7-Hexachlorocyclopenta[b]pyran-5(2H)-one](/img/structure/B14496833.png)
